molecular formula C20H20N2O4 B2960485 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2960485
M. Wt: 352.4 g/mol
InChI Key: ILGLDRVWVDDPCM-UHFFFAOYSA-N
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Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide” is a chemical compound with the molecular formula C12H17NO3 . It has a molecular weight of 223.2683 . It is also known by other names such as Acetamide, N-(3,4-dimethoxyphenethyl)-; N-(3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2-[3,4-dimethoxyphenyl]ethylamine; NSC 33790; NSC 34977; 3,4-Dimethoxyphenylethylamine, N-acetyl- .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3, (H,13,14) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 223.2683 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the sources I retrieved.

Scientific Research Applications

Synthesis and Antidepressant Activity

Research on derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine, closely related to the chemical structure of interest, indicates their examination for inhibiting rat brain imipramine receptor binding and the uptake of neurotransmitters such as norepinephrine and serotonin. These compounds showed promise in rodent models for potential antidepressant activity, suggesting the chemical's relevance in developing treatments for depression (Yardley et al., 1990).

Anticancer Applications

A molecular docking analysis of a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighted its anticancer potential through in silico modeling targeting the VEGFr receptor. This approach underscores the compound's utility in designing targeted cancer therapies (Sharma et al., 2018).

Antiulcer Activities

Derivatives of the compound have been synthesized and evaluated for their effectiveness in preventing stress-induced gastric ulceration in rats, demonstrating significant antiulcer activity. This suggests a potential application in developing treatments for gastrointestinal disorders (Hosokami et al., 1992).

Antiallergic Agents

Investigations into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have revealed novel antiallergic compounds, indicating the chemical's relevance in synthesizing new treatments for allergic reactions. These compounds were shown to possess potent antiallergic efficacy, underscoring their potential in pharmaceutical development (Menciu et al., 1999).

Molecular Synthesis Applications

The compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds, serving as precursors in the creation of novel chemical entities. This application is vital in expanding the repertoire of compounds available for drug development and other scientific research areas (Kametani et al., 1981).

Mechanism of Action

Target of Action

The primary targets of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide are currently unknown. This compound is a derivative of indole , which is known to interact with a wide range of biological targets

Mode of Action

Given its structural similarity to other indole derivatives , it may interact with its targets in a similar manner, potentially binding to receptor sites or enzymes and modulating their activity.

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological processes , so this compound could potentially affect multiple pathways.

Result of Action

Given its structural similarity to other indole derivatives , it may have similar effects, such as modulating receptor activity or enzyme function.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-25-17-8-7-13(11-18(17)26-2)9-10-21-20(24)19(23)15-12-22-16-6-4-3-5-14(15)16/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGLDRVWVDDPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)C2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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